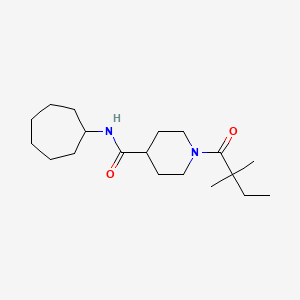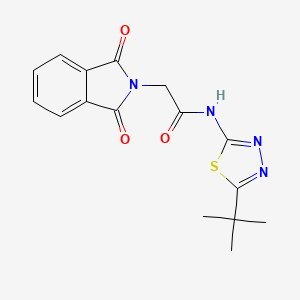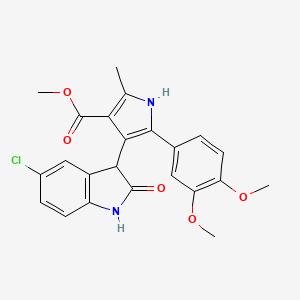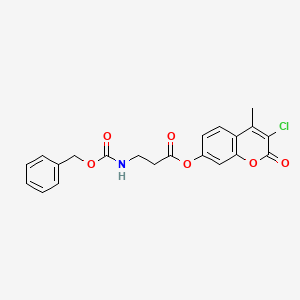
N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as building blocks for drug development . This compound has garnered interest due to its potential biological activities and its role as an inhibitor in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via alkylation reactions.
Attachment of the Dimethylbutanoyl Group: This step involves acylation reactions to attach the dimethylbutanoyl group to the piperidine ring.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly as inhibitors of enzymes such as soluble epoxide hydrolase.
Biological Studies: The compound is studied for its potential anti-inflammatory and vasodilatory effects.
Chemical Biology: It serves as a tool compound to study biochemical pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs). This leads to elevated levels of EETs, which have vasodilatory and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide: Another piperidine derivative with similar inhibitory effects on soluble epoxide hydrolase.
N-cycloheptyl-1-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}piperidine-4-carboxamide: A compound with a different functional group but similar piperidine core structure.
Uniqueness
N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit soluble epoxide hydrolase with high specificity and potency makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H34N2O2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N-cycloheptyl-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H34N2O2/c1-4-19(2,3)18(23)21-13-11-15(12-14-21)17(22)20-16-9-7-5-6-8-10-16/h15-16H,4-14H2,1-3H3,(H,20,22) |
InChI Key |
JAZOWWFLUNQEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]phenylalanine](/img/structure/B11155678.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucyl-L-valine](/img/structure/B11155681.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B11155683.png)
![[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11155692.png)
![8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155694.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11155696.png)
![6-ethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155709.png)



![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11155742.png)
![1-butyl-N-{4-[(3-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155744.png)
![3-[(4-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11155747.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-cyanophenyl)acetamide](/img/structure/B11155748.png)
